3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid is a compound that belongs to the class of thiazolidine derivatives Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a 2-methylpropanoyl group attached to the thiazolidine ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropanoyl chloride with thiazolidine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alcohols, amines, and acid chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazolidine derivatives and other heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition, protein-ligand interactions, and metabolic pathways.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the thiazolidine ring and carboxylic acid group allows for specific interactions with active sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the 2-methylpropanoyl group, resulting in different chemical properties and reactivity.
2-Methylpropanoyl derivatives: Compounds with similar acyl groups but different heterocyclic backbones.
Uniqueness
3-(2-Methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the thiazolidine ring and the 2-methylpropanoyl group. This structural arrangement imparts distinct chemical properties, such as reactivity and binding affinity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H13NO3S |
---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
3-(2-methylpropanoyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H13NO3S/c1-5(2)7(10)9-4-13-3-6(9)8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
YYXVWLDUSNATDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CSCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.